1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2,3-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazoloquinoline core substituted with a 2,3-dimethylphenyl group at position 1, fluorine atoms at positions 6 and 8, and a phenyl group at position 2. Pyrazolo[4,3-c]quinolines are of significant interest due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The compound’s synthesis typically begins with 2,4-dichloroquinoline-3-carbonitrile, followed by stepwise functionalization to introduce substituents .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-7-6-10-21(15(14)2)29-24-18-11-17(25)12-20(26)23(18)27-13-19(24)22(28-29)16-8-4-3-5-9-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVQYDVNMUTIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2,3-dimethylphenyl group increases lipophilicity (logP ~6.7) compared to C350-0671 (4-fluorophenyl, logP likely lower due to reduced alkyl content). The methoxy group in C350-0670 and C350-0683 introduces polarity, but their logP remains high due to aromatic stacking .
Steric and Electronic Influences :
- The 3-phenyl group in the target compound provides a planar aromatic surface for π-π interactions, unlike the 3-methoxyphenyl in C350-0670/C350-0683, which introduces steric hindrance and hydrogen-bonding capacity .
- Dimethyl substitution on the phenyl ring (1-position) in the target compound and C350-0683 enhances metabolic stability compared to halogenated analogs like C350-0671 .
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[4,3-c]quinolines differ from pyrazolo[3,4-b]quinolines in ring fusion (positions 4,3-c vs. 3,4-b), altering electron distribution and biological activity. For example:
- Pyrazolo[3,4-b]quinolines (e.g., 1,3-diphenyl derivatives) are noted for fluorescence properties, whereas pyrazolo[4,3-c] analogs prioritize pharmacological efficacy due to their substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
